molecular formula C19H36O4 B14324320 Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate CAS No. 105150-74-1

Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate

Cat. No.: B14324320
CAS No.: 105150-74-1
M. Wt: 328.5 g/mol
InChI Key: AENNOXVVVIUMBX-UHFFFAOYSA-N
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Description

Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate can be achieved through a multi-step process. One common method involves the hydrolysis of e-caprolactone to produce ethyl 6-hydroxyhexanoate . This intermediate can then undergo further reactions to introduce the cyclopentyl ring and the hydroxyhexyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Potential use in studying biochemical pathways involving esters and hydroxy compounds.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of fragrances, flavoring agents, and possibly as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate would depend on its specific application. In biochemical pathways, it could interact with enzymes or receptors, influencing various molecular targets and pathways. For example, the hydroxy groups could form hydrogen bonds with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-hydroxyhexanoate: A simpler ester with a similar backbone but lacking the cyclopentyl ring and additional hydroxy groups.

    Cyclopentyl esters: Compounds with a cyclopentyl ring and ester functional group, but different substituents.

Uniqueness

Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate is unique due to its combination of a cyclopentyl ring, hydroxyhexyl group, and ester functionality. This unique structure may confer specific chemical and biological properties not found in simpler esters or cyclopentyl compounds.

Properties

CAS No.

105150-74-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate

InChI

InChI=1S/C19H36O4/c1-3-5-7-11-17(20)16-13-14-18(21)15(16)10-8-6-9-12-19(22)23-4-2/h15-18,20-21H,3-14H2,1-2H3

InChI Key

AENNOXVVVIUMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCC(C1CCCCCC(=O)OCC)O)O

Origin of Product

United States

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